![molecular formula C8H7FO2 B106407 5-Fluoro-2-methoxybenzaldehyde CAS No. 19415-51-1](/img/structure/B106407.png)
5-Fluoro-2-methoxybenzaldehyde
Overview
Description
5-Fluoro-2-methoxybenzaldehyde is an aryl fluorinated building block . It appears as a pale yellow powder and lumps .
Synthesis Analysis
5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione . The key synthetic step was a Wittig reaction using various heterocyclic aldehydes .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-methoxybenzaldehyde is C8H7FO2 . Its molecular weight is 154.14 .Chemical Reactions Analysis
5-Fluoro-2-methoxybenzaldehyde may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .Physical And Chemical Properties Analysis
5-Fluoro-2-methoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 244.4±20.0 °C at 760 mmHg, and a flash point of 98.7±16.7 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research
5-Fluoro-2-methoxybenzaldehyde: is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active compounds. Its incorporation into drug molecules can significantly affect their metabolic stability and receptor binding affinities .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the construction of complex molecules. It’s particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
Agrochemical Research
Researchers use 5-Fluoro-2-methoxybenzaldehyde to develop new agrochemicals, including pesticides and herbicides. Its fluorinated moiety is known to enhance the biological activity of these compounds .
Material Science
In material science, this chemical is explored for its potential in creating novel materials with specific optical properties due to its fluorinated aromatic structure .
Chemical Engineering
5-Fluoro-2-methoxybenzaldehyde: is significant in chemical engineering, particularly in process optimization and the development of synthetic pathways for industrial-scale production of complex organic molecules .
Environmental Science
The environmental impact of fluorinated compounds is a growing field of study5-Fluoro-2-methoxybenzaldehyde is examined for its environmental fate, bioaccumulation, and potential as an environmental tracer .
Analytical Chemistry
This compound is used as a standard or reagent in analytical chemistry to develop and validate analytical methods, including chromatography and spectroscopy .
Biochemistry Research
In biochemistry, 5-Fluoro-2-methoxybenzaldehyde is a reagent in enzymatic studies and biochemical assays, helping to elucidate the mechanisms of enzyme action and metabolic pathways .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoro-2-methoxybenzaldehyde is primarily used as a biochemical reagent . It is an aryl fluorinated building block . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets through its chemical structure, which includes a fluorine atom and a methoxy group attached to a benzaldehyde group .
Biochemical Pathways
It has been used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione .
Pharmacokinetics
Its solubility and other physical and chemical properties would influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would depend on the specific biological context and the targets it interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methoxybenzaldehyde. For instance, it is air sensitive and should be stored away from air . It is also heavier than air, which may cause it to accumulate in confined spaces, particularly at or below ground level .
properties
IUPAC Name |
5-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDWFVRQNUUSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370591 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19415-51-1 | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19415-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.